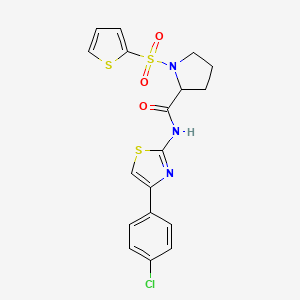

N-(4-(4-氯苯基)噻唑-2-基)-1-(噻吩-2-基磺酰基)吡咯烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

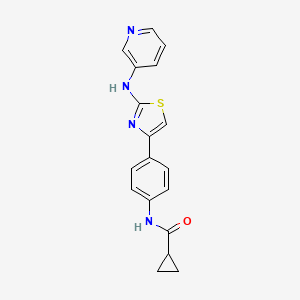

The compound "N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide" is a chemical entity that appears to be a derivative of pyrrolidine carboxamide with substitutions that include a thiophene sulfonyl group and a chlorophenyl thiazol moiety. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a pyrrolidine carboxamide core and the incorporation of heterocyclic components like thiophene and thiazole rings.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic building blocks like acetyl compounds, chloroacetamide reagents, and thiosemicarbazide. For instance, the synthesis of thiophene-based compounds as described in paper involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents, followed by condensation with thiosemicarbazide and subsequent treatment with chloroacetone or chloroacetic acid. Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies, utilizing heterocyclic chemistry and amide bond formation techniques.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide detailed information about the functional groups present, the molecular framework, and the electronic environment of the atoms within the molecule. For example, the structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was confirmed by X-ray diffraction analysis . Such structural analyses are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds with pyrrolidine carboxamide cores is influenced by the nature of their substituents. The presence of heterocyclic moieties like thiophene and thiazole can introduce sites for further chemical transformations, such as condensation reactions, oxidation, or nucleophilic substitutions. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the antioxidant activity of certain pyrrolidine derivatives is attributed to their ability to undergo redox reactions and scavenge free radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heteroatoms, aromatic systems, and polar functional groups can affect properties like solubility, melting point, and chemical stability. The antioxidant activity of related compounds has been assessed using assays like DPPH radical scavenging and reducing power assay, indicating their potential as redox-active agents . The cytotoxicity of thiophene-based compounds against various cell lines has been evaluated using the MTT assay, demonstrating their potential as anticancer agents . These properties are essential for understanding the compound's behavior in biological systems and its potential applications in medicine.

科学研究应用

化学和生物学特性

- N-(4-(4-氯苯基)噻唑-2-基)-1-(噻吩-2-基磺酰基)吡咯烷-2-甲酰胺由于其噻吩和噻唑成分,与生物活性分子的研究相关。苯胺和 4-氨基联苯等致癌物的噻吩类似物已被合成并评估其潜在致癌性。这些化合物表现出的活性特征与其已知的化学性质一致,表明具有潜在致癌性 (Ashby 等人,1978 年)。

光学传感和电子器件

- 含有噻唑和其他杂环的化合物广泛用于光学传感器的合成,并具有一系列生物和医药应用。例如,与噻唑结构相似的嘧啶衍生物由于其形成配位键和氢键的能力而用作精妙的传感材料 (Jindal 和 Kaur,2021 年)。

- 喹唑啉和嘧啶片段并入 π 扩展共轭体系对于创建新型光电材料非常有价值。此类材料在有机发光二极管、光伏电池和其他电子器件中得到应用 (Lipunova 等人,2018 年)。

药物开发

- 对功能性化学基团的研究可以作为合成新型中枢神经系统 (CNS) 作用药物的来源。噻吩和噻唑等杂环由于其化学性质和从抑郁到惊厥的潜在中枢神经系统效应,在中枢神经系统药物的设计中至关重要 (Saganuwan,2017 年)。

- 吡咯烷环是 N-(4-(4-氯苯基)噻唑-2-基)-1-(噻吩-2-基磺酰基)吡咯烷-2-甲酰胺的组成部分,广泛用于药物化学中,以创建用于治疗人类疾病的化合物。其立体化学显着影响候选药物的生物活性和结合特性 (Li Petri 等人,2021 年)。

属性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S3/c19-13-7-5-12(6-8-13)14-11-27-18(20-14)21-17(23)15-3-1-9-22(15)28(24,25)16-4-2-10-26-16/h2,4-8,10-11,15H,1,3,9H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFQYNDQOJLNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-chlorophenyl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)

![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)

![3-[(3-Methylphenoxy)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008253.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3008254.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B3008261.png)

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008263.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3008264.png)

![2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B3008268.png)

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)